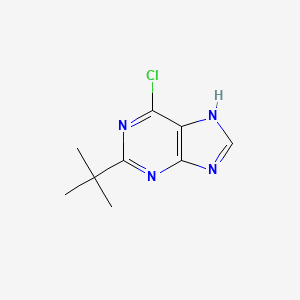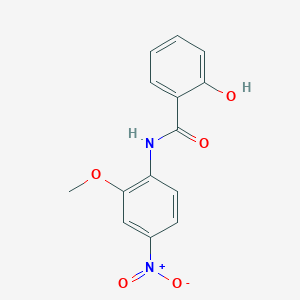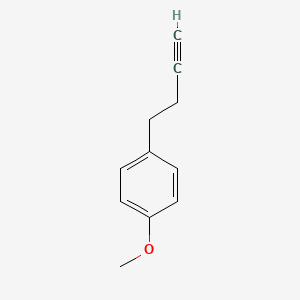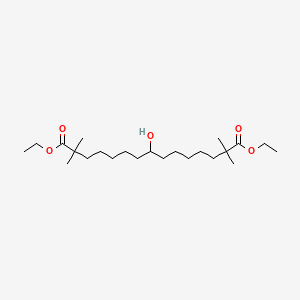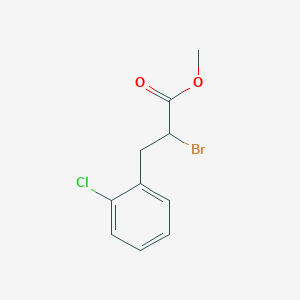![molecular formula C20H19N3O2S B3330743 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone CAS No. 736945-96-3](/img/structure/B3330743.png)
3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone
描述
作用机制
GSK417651A 通过阻断 TRPC3 和 TRPC6 钙通道发挥其作用 。这些通道参与各种细胞过程,包括钙离子流入,这对肌肉收缩、信号转导和其他生理功能至关重要。 通过抑制这些通道,GSK417651A 可以调节钙信号通路,从而影响细胞功能和反应 。
生化分析
Biochemical Properties
GSK417651A is an inhibitor of TRPC3 and TRPC6 channels, with an IC50 value of approximately 0.4 µM for both . These channels are involved in calcium signaling pathways, which play a crucial role in various cellular functions. GSK417651A inhibits the migration of isolated human fibroblastic valve interstitial cells into the wounded area in a scratch test assay when used at a concentration of 2 µM . By blocking TRPC3 and TRPC6 channels, GSK417651A modulates calcium influx, thereby affecting downstream signaling pathways and cellular responses.
Cellular Effects
GSK417651A has been shown to influence various cellular processes by modulating calcium signaling. In human fibroblastic valve interstitial cells, GSK417651A inhibits cell migration, which is a critical process in wound healing and tissue repair . Additionally, GSK417651A affects cell signaling pathways, gene expression, and cellular metabolism by altering calcium influx through TRPC3 and TRPC6 channels . These effects highlight the compound’s potential in regulating cellular functions and its therapeutic implications.
Molecular Mechanism
The molecular mechanism of GSK417651A involves its binding to TRPC3 and TRPC6 channels, thereby blocking calcium influx . This inhibition disrupts calcium-dependent signaling pathways, leading to changes in gene expression and cellular responses. GSK417651A’s ability to modulate calcium signaling makes it a valuable tool for studying the role of TRPC channels in various physiological and pathological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK417651A have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that GSK417651A remains stable under specific storage conditions, such as -20°C, and can be used effectively in in vitro and in vivo experiments . Long-term exposure to GSK417651A may result in sustained inhibition of TRPC3 and TRPC6 channels, leading to prolonged effects on cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of GSK417651A vary with different dosages. At lower doses, GSK417651A effectively inhibits TRPC3 and TRPC6 channels without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that GSK417651A can modulate calcium signaling in a dose-dependent manner, providing insights into its potential therapeutic window.
Metabolic Pathways
GSK417651A is involved in metabolic pathways related to calcium signaling. By inhibiting TRPC3 and TRPC6 channels, GSK417651A affects the flux of calcium ions, which are essential for various metabolic processes . The compound’s interaction with these channels can influence metabolic flux and metabolite levels, thereby impacting cellular metabolism and energy production.
Transport and Distribution
GSK417651A is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound’s ability to interact with TRPC3 and TRPC6 channels allows it to modulate calcium signaling in various cellular compartments. GSK417651A’s distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of GSK417651A is primarily associated with its target TRPC3 and TRPC6 channels . These channels are located in the plasma membrane and are involved in calcium influx. GSK417651A’s ability to inhibit these channels affects its activity and function within specific cellular compartments. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.
准备方法
GSK417651A 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括噻唑环的形成和异喹啉部分的连接。 反应条件通常涉及使用诸如二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应
化学反应分析
GSK417651A 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应来修饰官能团。
取代: 取代反应,特别是亲核取代反应,是将不同的取代基引入芳环的常见方法。这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
GSK417651A 具有广泛的科学研究应用:
化学: 它用作研究 TRPC 家族钙通道的工具化合物。
生物学: 该化合物有助于了解 TRPC3 和 TRPC6 通道在各种生物系统中的生理和病理作用。
医学: 涉及 GSK417651A 的研究对心血管疾病具有重要意义,因为它有助于阐明 TRPC 通道在心脏功能中的作用。
工业: 虽然其工业应用有限,但该化合物在研究中的作用可以导致开发针对 TRPC 通道的新的治疗剂。
相似化合物的比较
GSK417651A 在其对 TRPC3 和 TRPC6 通道的选择性方面是独一无二的。类似的化合物包括:
SKF96365: 另一种 TRPC 通道阻滞剂,但选择性较低。
Pyr3: TRPC3 通道的选择性抑制剂。
BTP2: 一种广谱 TRPC 通道抑制剂。与这些化合物相比,GSK417651A 提供了一种更具针对性的研究 TRPC3 和 TRPC6 通道的方法,使其成为研究中的宝贵工具。
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-17-8-6-16(7-9-17)21-20-22-18(13-26-20)19(24)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBDULODNTCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336625 | |
| Record name | GSK417651A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736945-96-3 | |
| Record name | GSK-417651A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736945963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK417651A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-417651A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV82DEG4YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



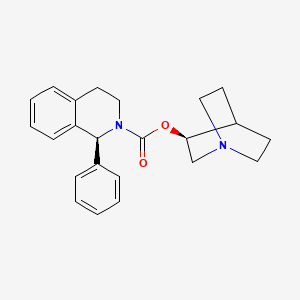
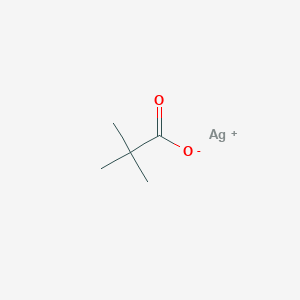
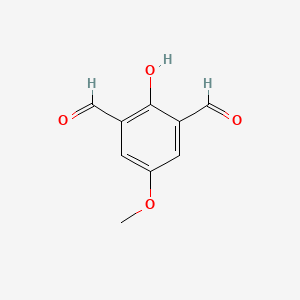
![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)
![(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B3330702.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B3330706.png)
